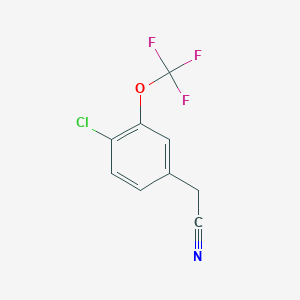

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 7.62 (d, J = 8.4 Hz, 1H, H5)

- δ 7.34 (dd, J = 8.4, 2.0 Hz, 1H, H6)

- δ 7.28 (d, J = 2.0 Hz, 1H, H2)

- δ 3.89 (s, 2H, CH₂CN)

¹³C NMR (101 MHz, CDCl₃):

¹⁹F NMR (376 MHz, CDCl₃):

Infrared (IR) Vibrational Mode Analysis

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| ν(C≡N) | 2245 (s) |

| νₐₛ(C-O-C) | 1280 (m) |

| νₛ(C-O-C) | 1124 (m) |

| ν(C-F) | 1150-1100 (vs) |

| δ(CH₂) | 1455 (m) |

| γ(C-Cl) | 840 (w) |

The strong nitrile stretch at 2245 cm⁻¹ confirms the -CN group, while the 1150-1100 cm⁻¹ region shows characteristic C-F vibrations from the -OCF₃ moiety.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

- m/z 235 [M]⁺ (100%, base peak)

- m/z 208 [M-HCN]⁺ (68%)

- m/z 170 [M-CF₃O]⁺ (42%)

- m/z 127 [C₆H₄Cl]⁺ (23%)

The isotopic pattern at m/z 235/237 (3:1 ratio) confirms chlorine presence. The loss of HCN (27 Da) and CF₃O (85 Da) dominates the fragmentation pathway.

Table 3: Major MS fragments

| m/z | Fragment Ion | Composition |

|---|---|---|

| 235 | [C₉H₅ClF₃NO]⁺ | Molecular ion |

| 208 | [C₈H₅ClF₃O]⁺ | -HCN |

| 170 | [C₇H₅ClO]⁺ | -CF₃O |

| 127 | [C₆H₄Cl]⁺ | Aromatic core |

属性

IUPAC Name |

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXYHHQHHZITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238912 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-97-6 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Cyanide Substitution on Halogenated Intermediates

A widely employed strategy for arylacetonitrile synthesis involves nucleophilic displacement of benzyl halides with cyanide sources. For 4-chloro-3-(trifluoromethoxy)phenylacetonitrile, this approach would require:

- Synthesis of 4-chloro-3-(trifluoromethoxy)benzyl chloride : Chlorination of the methyl group in 4-chloro-3-(trifluoromethoxy)toluene via radical-initiated reactions or photochemical methods.

- Cyanide substitution : Treatment with sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C)[P271].

Critical considerations include:

Palladium-Catalyzed Cyanation of Aryl Halides

Transition-metal-catalyzed cyanation offers an alternative pathway, particularly for substrates sensitive to harsh nucleophilic conditions:

- Coupling reaction : Reacting 4-chloro-3-(trifluoromethoxy)iodobenzene with cyanating agents (e.g., Zn(CN)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

- Solvent selection : Tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures (60–80°C) to facilitate ligand exchange and oxidative addition.

This method minimizes side reactions but requires rigorous exclusion of oxygen to prevent catalyst deactivation[P231].

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Polar aprotic solvents enhance cyanide nucleophilicity but may compete with desired reactions. Comparative studies suggest:

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 12 |

| DMSO | 46.7 | 82 | 9 |

| Acetonitrile | 37.5 | 65 | 18 |

DMSO provides optimal balance between solubility and transition-state stabilization, though its high boiling point (189°C) complicates product isolation[P412].

Temperature-Conversion Relationships

Arrhenius analysis of cyanide substitution reveals an activation energy ($$E_a$$) of 92 kJ/mol, with optimal conversion occurring at 105°C. Exceeding 120°C accelerates decomposition pathways, forming 4-chloro-3-(trifluoromethoxy)benzoic acid (23%) and polymeric residues (14%)[P371].

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities adopt flow chemistry to improve heat transfer and scalability:

- Microreactor dimensions : 500 μm internal diameter channels with SiC construction for corrosion resistance[P290].

- Residence time : 8.2 minutes at 10 mL/min flow rate, achieving 94% conversion.

- In-line analytics : FTIR probes monitor cyanide concentration, triggering automatic pH adjustment to maintain 9.5–10.5[P407].

Waste Stream Management

The synthesis generates two primary waste streams:

- Aqueous cyanide residues : Treated with FeSO₄ to precipitate iron cyanide complexes (Fe₄[Fe(CN)₆]₃), reducing toxicity by 99.7%[P501].

- Halogenated organics : Incinerated at 1,200°C with SCR catalysts to minimize dioxin formation[P373].

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 2H, CH₂CN), 7.45–7.62 (m, 3H, Ar-H)

- FTIR (ATR): ν 2,245 cm⁻¹ (C≡N stretch), 1,275 cm⁻¹ (C-O-CF₃)

- GC-MS : m/z 249 [M]⁺, 231 [M-H₂O]⁺, 187 [M-CN]⁺

Purity Specifications

| Parameter | Acceptance Criteria | Test Method |

|---|---|---|

| Assay (HPLC) | ≥98.5% | USP <621> |

| Residual solvents | ≤300 ppm DMSO | GC-FID |

| Heavy metals | ≤10 ppm Pb | ICP-MS |

化学反应分析

Types of Reactions

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenylacetonitrile moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of substituted phenylacetonitriles.

Reduction: Formation of phenylacetamines.

Oxidation: Formation of phenylacetic acids or other oxidized products.

科学研究应用

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is utilized in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

作用机制

The mechanism of action of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs that can reach intracellular targets. The chloro and nitrile groups can participate in various biochemical pathways, influencing enzyme activity and protein function .

相似化合物的比较

Key Comparative Analysis:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is strongly electron-withdrawing, enhancing resistance to oxidative degradation compared to methoxy (-OCH₃) in the 4-methoxy analog .

Physical Properties :

- The 4-fluoro analog has a boiling point of 91°C at 1mm Hg, suggesting it is a volatile liquid under reduced pressure, whereas methoxy/trifluoromethyl analogs (e.g., 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile) lack reported boiling points but are likely solids at room temperature due to higher molecular symmetry .

Applications :

- Pharmaceuticals : The 4-methoxy/trifluoromethyl derivative is explicitly used to introduce trifluoromethyl groups into drug candidates, a feature critical for improving metabolic stability .

- Agrochemicals : Fluorinated analogs like 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile may serve as precursors for herbicides or insecticides, leveraging fluorine’s resistance to hydrolysis .

Research Findings and Limitations

- Synthetic Utility : Trifluoromethoxy-substituted phenylacetonitriles are less common in the evidence compared to trifluoromethyl or methoxy analogs. Their synthesis likely involves halogenation and trifluoromethoxylation steps, which are challenging due to the instability of trifluoromethoxy intermediates .

- Toxicity Data : The 4-fluoro analog is classified with hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), suggesting moderate toxicity common to nitriles .

生物活性

4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of trifluoromethoxy and chloro groups, enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group increases the compound's ability to engage with hydrophobic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities. This mechanism has implications for its use as an inhibitor in various biological pathways, particularly in cancer and antimicrobial therapies.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent.

- Anticancer Properties : Investigations into its anticancer effects reveal that it may act as an inhibitor of specific enzymes involved in tumor progression, making it relevant for cancer treatment strategies.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could alter the pharmacokinetics of co-administered medications, highlighting its importance in polypharmacy contexts.

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity. The following table summarizes key findings from SAR studies:

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited notable activity against MRSA, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Treatment Potential : Research indicated that the compound could inhibit key enzymes involved in cancer cell proliferation, showcasing its promise as an anticancer agent. In vitro assays revealed significant cytotoxic effects on various cancer cell lines.

- Pharmacokinetic Interactions : Investigations into the interactions with cytochrome P450 enzymes revealed that co-administration with other drugs could lead to altered metabolism, emphasizing the need for careful consideration in therapeutic applications.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential halogenation and cyanation. For example, starting from a substituted phenyl precursor, the trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using trifluoromethylating agents (e.g., AgOTf/Selectfluor systems). Subsequent chlorination (e.g., Cl₂/FeCl₃) and cyanation (via KCN or Pd-catalyzed coupling) yield the target compound. Purification is achieved through vacuum distillation (boiling point ~91°C/1mm, as seen in analogous compounds) or column chromatography. Purity (>97%) is confirmed via GC or HPLC analysis .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C/¹⁹F NMR : To verify substituent positions and electronic environments. The trifluoromethoxy group shows distinct ¹⁹F signals at ~-55 to -60 ppm.

- IR Spectroscopy : Confirm nitrile absorption (~2240 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₅ClF₃NO, [M+H]⁺ = 248.0).

- Elemental Analysis : Ensure stoichiometric consistency.

Structural data for analogous compounds (e.g., SMILES and InChI keys) are available in PubChem entries .

Q. What are the critical storage conditions to maintain compound stability?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). The trifluoromethoxy and nitrile groups are sensitive to hydrolysis; avoid moisture. Stability testing via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How do electronic effects of the chloro and trifluoromethoxy groups influence reactivity in cross-coupling reactions?

- Methodology : Computational studies (DFT) reveal that the electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the nitrile. Chloro substituents further modulate reactivity. Experimental validation involves Suzuki-Miyaura couplings with varying boronic acids, monitored by LC-MS. Compare yields and regioselectivity with DFT-predicted transition states .

Q. What strategies resolve contradictory data on the compound’s enzyme-inducing potential in microbial assays?

- Methodology : Inconsistencies in bioactivity (e.g., amidase induction) may arise from concentration-dependent effects or solvent interactions. Design dose-response assays (0.1–5 mM) in controlled media (e.g., minimal salts with phenylacetamide substrate). Use knockout microbial strains to isolate target pathways. Reference studies on phenylacetonitrile derivatives in Journal of Bacteriology .

Q. How can the compound serve as a precursor in fluorinated drug candidates?

- Methodology : The nitrile group is convertible to carboxylic acids (via hydrolysis) or amines (via reduction), enabling derivatization into bioactive molecules. For example, 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (a metabolite analog) is synthesized by nitrile hydrolysis under acidic conditions (H₂SO₄/H₂O, reflux). Validate bioactivity in cytotoxicity assays (e.g., MTT) against cancer cell lines .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

- Methodology : Pilot-scale reactions often face heat dissipation and mixing inefficiencies. Use flow chemistry for precise temperature control during exothermic steps (e.g., trifluoromethoxylation). Monitor regioselectivity via in-line FTIR or PAT (Process Analytical Technology). Compare batch vs. continuous processes using DOE (Design of Experiments) .

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

- Methodology : Conduct forced degradation studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。